Cas no 1803790-13-7 (4-Fluoro-5-(trifluoromethyl)nicotinonitrile)

4-Fluoro-5-(trifluoromethyl)nicotinonitrile 化学的及び物理的性質
名前と識別子
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- 4-Fluoro-5-(trifluoromethyl)nicotinonitrile
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- インチ: 1S/C7H2F4N2/c8-6-4(1-12)2-13-3-5(6)7(9,10)11/h2-3H
- InChIKey: UTFGNAKRCHRMPQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC=C(C#N)C=1F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 228
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 1.6
4-Fluoro-5-(trifluoromethyl)nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008580-1g |
4-Fluoro-5-(trifluoromethyl)nicotinonitrile |
1803790-13-7 | 95% | 1g |
$2,952.90 | 2022-04-02 | |
Alichem | A029008580-250mg |
4-Fluoro-5-(trifluoromethyl)nicotinonitrile |
1803790-13-7 | 95% | 250mg |
$1,058.40 | 2022-04-02 |
4-Fluoro-5-(trifluoromethyl)nicotinonitrile 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-Fluoro-5-(trifluoromethyl)nicotinonitrileに関する追加情報
Introduction to 4-Fluoro-5-(trifluoromethyl)nicotinonitrile (CAS No. 1803790-13-7)
4-Fluoro-5-(trifluoromethyl)nicotinonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1803790-13-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nicotinonitrile class, characterized by its nitrile functional group attached to a pyridine-like heterocyclic structure. The presence of both fluoro and trifluoromethyl substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and drug discovery.
The structural motif of 4-Fluoro-5-(trifluoromethyl)nicotinonitrile consists of a pyridine ring substituted at the 4-position with a fluorine atom and at the 5-position with a trifluoromethyl group. The nitrile group (-CN) at the 3-position further enhances its reactivity, enabling diverse chemical transformations. Such structural features are particularly advantageous in medicinal chemistry, where fluorine and trifluoromethyl groups are frequently incorporated into bioactive molecules to improve metabolic stability, binding affinity, and overall pharmacological efficacy.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated nicotinonitriles due to their potential applications in developing novel therapeutic agents. The fluoro substituent can modulate the lipophilicity and metabolic profile of a molecule, while the trifluoromethyl group often enhances binding interactions with biological targets. For instance, studies have demonstrated that fluorinated derivatives of nicotinamide exhibit improved pharmacokinetic properties, making them promising candidates for treating neurological disorders and infectious diseases.
One of the most compelling aspects of 4-Fluoro-5-(trifluoromethyl)nicotinonitrile is its utility as a building block in synthetic organic chemistry. The nitrile group serves as a versatile handle for further functionalization through reduction to an amine, hydrolysis to a carboxylic acid, or condensation reactions. Additionally, the electron-withdrawing nature of both the fluorine and trifluoromethyl groups can influence the reactivity of adjacent functional groups, allowing for precise control over synthetic pathways. This flexibility has been leveraged in the development of complex molecular architectures targeting specific biological pathways.
Recent advancements in computational chemistry have further highlighted the significance of 4-Fluoro-5-(trifluoromethyl)nicotinonitrile in drug design. Molecular modeling studies indicate that this compound can serve as a scaffold for generating ligands with high affinity for enzymes and receptors involved in cancer metabolism and inflammation. For example, researchers have explored its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms. The incorporation of fluorine and trifluoromethyl groups into PARP inhibitors has been shown to enhance their binding affinity and selectivity, leading to more effective therapeutic outcomes.
The agrochemical sector has also recognized the value of 4-Fluoro-5-(trifluoromethyl)nicotinonitrile as a precursor for developing advanced crop protection agents. Fluorinated nicotinonitriles exhibit potent activity against insect pests while maintaining environmental safety profiles superior to traditional organochlorine or organophosphate pesticides. By leveraging computational screening and high-throughput synthesis techniques, chemists have been able to rapidly optimize derivatives of this compound for enhanced efficacy and reduced toxicity.
The synthesis of 4-Fluoro-5-(trifluoromethyl)nicotinonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. Key steps include halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce the desired fluorine and trifluoromethyl groups. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and minimizing waste generation—a critical consideration in sustainable chemistry practices.
From a mechanistic standpoint, the reactivity of 4-Fluoro-5-(trifluoromethyl)nicotinonitrile can be attributed to its electron-deficient nature due to the combined effects of fluorine’s electronegativity and the electron-withdrawing resonance effect of the trifluoromethyl group. This makes it an excellent candidate for participation in transition-metal-catalyzed reactions such as palladium-catalyzed coupling or copper-mediated cyclization processes. Such transformations are fundamental in constructing complex heterocyclic systems essential for modern drug discovery efforts.
The growing body of literature on fluorinated nicotinonitriles underscores their broad utility across multiple disciplines. For instance, researchers have investigated their role as intermediates in producing kinase inhibitors targeting cancer-related signaling pathways. The ability to fine-tune electronic properties through strategic substitution allows chemists to modulate activity against specific enzyme isoforms without compromising overall potency. This level of precision is crucial for developing targeted therapies with minimal off-target effects.
In conclusion,4-Fluoro-5-(trifluoromethyl)nicotinonitrile (CAS No. 1803790-13-7) represents a cornerstone compound in contemporary synthetic and medicinal chemistry research. Its unique structural features—combining electron-deficient aromaticity with fluorinated substituents—endow it with exceptional versatility as both an intermediate and a lead compound for drug development initiatives spanning human health to agricultural applications. As computational tools continue to evolve alongside green chemistry methodologies,this compound will undoubtedly remain at forefrontof innovation across multiple scientific domains.
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